molecular formula C5HF9O B084695 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol CAS No. 15052-92-3

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol

Cat. No. B084695
CAS RN: 15052-92-3
M. Wt: 248.05 g/mol
InChI Key: GPNSSQNOXHTBQP-UHFFFAOYSA-N
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Description

“1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol” is a chemical compound. The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Molecular Structure Analysis

The molecular structure of “1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol” is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

While specific chemical reactions involving “1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol” are not available, it’s worth noting that similar compounds like “1,1,1,3,3,3-hexafluoro-2-propanol” (HFIP) have been used as solvents in Pd-catalyzed C–H activation .

Scientific Research Applications

Synthesis of Fluorinated Polymers

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol: is utilized in the synthesis of fluorinated polymers. These polymers exhibit high chemical resistance and thermal stability due to the strong carbon-fluorine bonds. They are used in various high-performance materials for aerospace, automotive, and electronics industries .

Catalyst in Friedel-Crafts Reactions

The compound serves as an effective catalyst in Friedel-Crafts reactions. Its high polarity and ionizing power enhance the reactivity of electrophiles, facilitating the alkylation and acylation of aromatic compounds. This is crucial in the synthesis of complex organic molecules .

Preparation of Lithographic Materials

It is instrumental in preparing hexafluoroalcohol-functionalized methacrylate polymers, which are essential for lithographic and nanopatterning materials. These materials are pivotal in the fabrication of microelectronic devices and integrated circuits .

Gas Chromatography-Mass Spectrometry (GCMS) Sample Preparation

The compound finds significant use in sample preparation for GCMS, an analytical method combining the features of gas-liquid chromatography and mass spectrometry to identify different substances within a test sample .

Synthesis of Metal-Organic Complexes

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol: is used to synthesize various metal-organic complexes, including ethyl zinc fluoroalkoxide and vanadium-alkylidene complexes. These complexes have applications in catalysis and materials science .

Research on Hydrogen Bonding

Due to its strong hydrogen-bond donation ability, the compound is studied for its hydrogen bonding characteristics. This research has implications for understanding molecular interactions and designing new materials .

Safety and Hazards

The safety data sheet for a similar compound, “1,1,1,3,3,3-Hexafluoro-2-propanol”, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

Similar compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol have been used as solvents in various chemical reactions , suggesting that the compound may interact with a wide range of molecular targets.

Biochemical Pathways

Similar compounds have been used to facilitate friedel–crafts-type reactions and polymerization reactions , suggesting that the compound may influence a variety of biochemical pathways.

Result of Action

Given its potential use as a solvent in chemical reactions , it may facilitate the formation of desired products or intermediates in these reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, safety precautions should be taken when handling this compound due to its potential toxicity .

properties

IUPAC Name

1,1,1,3,4,4-hexafluoro-2-(trifluoromethyl)but-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O/c6-1(2(7)8)3(15,4(9,10)11)5(12,13)14/h15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNSSQNOXHTBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(F)(F)F)(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590980
Record name 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol

CAS RN

15052-92-3
Record name 1,1,1,3,4,4-Hexafluoro-2-(trifluoromethyl)but-3-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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